molecular formula C14H10ClN3O2 B14924320 Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B14924320
M. Wt: 287.70 g/mol
InChI Key: YHSOUIGHSSKBMO-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorophenyl group and a carboxylate ester moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for a catalyst, yielding the desired pyrazolo[1,5-a]pyrimidine derivatives . Another method involves the reaction of aminopyrazoles with dicarbonyl compounds under acid-promoted conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step synthesis process that includes the preparation of intermediates such as 5-amino-3-arylpyrazole-4-carbonitriles, followed by their condensation with appropriate aldehydes and dicarbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further functionalized through cyclization reactions with other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and enhances its reactivity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C14H10ClN3O2/c1-20-14(19)12-8-11(9-2-4-10(15)5-3-9)17-13-6-7-16-18(12)13/h2-8H,1H3

InChI Key

YHSOUIGHSSKBMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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